5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolopyridine derivative featuring a fused bicyclic core with a carboxamide substituent at position 7 and a 4-fluorophenyl group as the amide substituent. The ethyl group at position 5 and the phenyl group at position 2 contribute to its structural uniqueness.
Properties
IUPAC Name |
5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-2-25-12-17(20(27)23-15-10-8-14(22)9-11-15)19-18(13-25)21(28)26(24-19)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCANIDANRZFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the fusion with a pyridine ring. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like glacial acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and fluorophenyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
The ethyl group at position 5 distinguishes the target compound from analogs with alternative substituents:
- N-butyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 921550-77-8, ):
- 5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923216-25-5, ):
- Substituent: Benzyl group at position 5 and 3-methylphenyl carboxamide.
- Impact: Bulkier benzyl substituent may sterically hinder target binding compared to the ethyl group in the target compound.
Carboxamide Substituent Variations
The 4-fluorophenyl carboxamide group in the target compound contrasts with other aryl substituents:
- N-(2,4-dichlorophenyl)-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 921877-31-8, ): Substituent: 2,4-Dichlorophenyl carboxamide. Molecular weight: 507.34 g/mol.
- N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923682-25-1, ): Substituent: 4-Ethoxyphenyl carboxamide.
Core Structural Analogs
Compounds with similar fused pyrazole cores but differing in ring substituents:
- KEV (N-[3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide) (): Substituent: Chloro-methoxyphenyl and methylpyrazole groups.
- 3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923233-41-4, ):
Research Implications
- Synthetic Feasibility: High yields (80–83%) for pyrano-pyrazole analogs () suggest efficient protocols for synthesizing the target compound.
- Biological Activity : Fluorine and ethyl groups in the target compound may optimize binding interactions and pharmacokinetics compared to bulkier analogs .
- Hydrogen Bonding : The 4-fluorophenyl group’s polarity could facilitate hydrogen bonding, critical for target engagement, as inferred from Etter’s hydrogen-bonding analysis ().
Biological Activity
The compound 5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide belongs to a class of pyrazole derivatives that have garnered attention for their potential biological activities. These compounds are often explored for their anticancer, anti-inflammatory, and enzyme inhibition properties. This article aims to summarize the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 347.36 g/mol. The structure includes a pyrazolo[4,3-c]pyridine core substituted with an ethyl group and a 4-fluorophenyl moiety, which may influence its biological properties.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 0.01 | Inhibition of cell proliferation |
| Compound B | NCI-H460 (Lung Cancer) | 0.03 | Induction of apoptosis |
| Compound C | SF-268 (Brain Cancer) | 31.5 | Cell cycle arrest |
These findings suggest that the presence of specific substituents in the pyrazole structure can enhance cytotoxicity against cancer cells.
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibitors of PARP are particularly relevant in the treatment of cancers with BRCA1 and BRCA2 mutations. The compound's structural features may contribute to its ability to bind effectively to the enzyme's active site.
Case Studies
- Study on Antitumor Activity : A recent study evaluated the efficacy of various pyrazole derivatives against BRCA-deficient cancer cells. The results indicated that compounds with similar structures to 5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide displayed significant antiproliferative effects, with IC50 values ranging from 0.01 µM to 0.03 µM against MCF7 and NCI-H460 cell lines respectively .
- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that certain derivatives activate caspase pathways leading to programmed cell death, highlighting their potential as therapeutic agents .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that metabolic pathways involving cytochrome P450 enzymes may play a role in its bioavailability and efficacy . Optimization strategies are being explored to enhance its pharmacokinetic profile.
Q & A
Basic Research: What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with a pyrazolo[4,3-c]pyridine core. Key steps include:
- Halogenation and coupling reactions to introduce the 4-fluorophenyl and ethyl groups.
- Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the carboxamide moiety.
- Optimization of reaction conditions : Temperature (60–100°C), solvent choice (polar aprotic solvents like DMF or THF), and catalysts (e.g., palladium for cross-coupling) to enhance yield (>60%) and purity (>95%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) are critical for isolating the final product .
Basic Research: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR (in DMSO-d6 or CDCl3) confirm substituent positions and integration ratios.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
- Mass Spectrometry (HRMS) : ESI or MALDI-TOF validates the molecular ion peak (e.g., [M+H] at m/z 406.2).
- X-ray Crystallography : For unambiguous confirmation of 3D conformation (e.g., using SHELX programs for structure refinement) .
Basic Research: How should preliminary biological assays be designed to assess its activity?
Methodological Answer:
- Target Selection : Prioritize kinases or phosphodiesterases (PDEs) based on structural analogs with known inhibitory activity .
- In vitro Enzyme Assays : Use fluorescence-based or radiometric assays (e.g., PDE4B inhibition with IC50 determination).
- Cellular Models : Test cytotoxicity (MTT assay) and dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa or MCF-7).
- Controls : Include reference inhibitors (e.g., rolipram for PDE4) and vehicle controls (DMSO <0.1%) .
Advanced Research: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Substituent Variation : Systematically modify the 4-fluorophenyl (e.g., replace with 3-chloro or nitro groups) and ethyl groups (e.g., elongate to propyl).
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with PDE4B or kinase targets.
- Biological Testing : Compare IC50 values across analogs to identify critical pharmacophores.
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity .
Advanced Research: Which computational models predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use PDB structures (e.g., PDE4B, PDB ID: 1XM6) to simulate binding poses. Key interactions may include hydrogen bonding with the pyridone oxygen and π-π stacking with phenyl groups.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100 ns trajectories.
- Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG values) .
Advanced Research: How can crystallography determine its 3D conformation and intermolecular interactions?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation (acetonitrile/chloroform) to obtain diffraction-quality crystals.
- Data Collection : Synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution (<1.0 Å) datasets.
- Structure Refinement : SHELXL for anisotropic displacement parameters and WinGX/ORTEP for visualization.
- Hydrogen Bond Analysis : Identify patterns (e.g., N–H···O or C–H···F) using Mercury software .
Advanced Research: How to resolve contradictions in biological data across different studies?
Methodological Answer:
- Reproducibility Checks : Validate assay protocols (e.g., ATP concentration in kinase assays) and compound purity (HPLC).
- Cell Line Authentication : STR profiling to confirm genetic stability.
- Statistical Analysis : Use ANOVA to assess inter-experimental variability.
- Meta-Analysis : Compare data with structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) to identify trends .
Advanced Research: What strategies improve synthetic yield and scalability?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)2/XPhos for Suzuki-Miyaura couplings to reduce side products.
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis.
- Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., amide coupling) to enhance reproducibility.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression .
Advanced Research: How to assess pharmacokinetic properties like absorption and metabolism?
Methodological Answer:
- In vitro ADME :
- Permeability : Caco-2 cell monolayers (Papp >1×10 cm/s indicates good absorption).
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- CYP Inhibition : Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks.
- In vivo PK : Administer orally (10 mg/kg) to rodents; collect plasma for AUC and half-life calculations .
Advanced Research: How to elucidate reaction mechanisms in its synthesis?
Methodological Answer:
- Kinetic Studies : Use pseudo-first-order conditions to determine rate constants for key steps (e.g., amide coupling).
- Isotopic Labeling : O-tracing in carbonyl groups to track oxygen sources.
- Intermediate Trapping : Quench reactions with nucleophiles (e.g., H2O) and characterize by LC-MS.
- DFT Calculations : Gaussian 16 to model transition states and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
